tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15835959
InChI: InChI=1S/C15H26N4O2/c1-15(2,3)21-14(20)19-8-5-4-6-13(19)7-9-18-11-12(16)10-17-18/h10-11,13H,4-9,16H2,1-3H3
SMILES:
Molecular Formula: C15H26N4O2
Molecular Weight: 294.39 g/mol

tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15835959

Molecular Formula: C15H26N4O2

Molecular Weight: 294.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C15H26N4O2
Molecular Weight 294.39 g/mol
IUPAC Name tert-butyl 2-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H26N4O2/c1-15(2,3)21-14(20)19-8-5-4-6-13(19)7-9-18-11-12(16)10-17-18/h10-11,13H,4-9,16H2,1-3H3
Standard InChI Key QFYGTLWLLHXRFW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CCN2C=C(C=N2)N

Introduction

Molecular Architecture and Stereochemical Considerations

Core Structural Features

The molecule comprises three key components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle serving as the structural backbone.

  • tert-Butyl carbamate (Boc) group: A sterically bulky protecting group attached to the piperidine nitrogen, enhancing stability and modulating solubility.

  • 4-Aminopyrazole moiety: Linked via an ethyl spacer to the piperidine’s 2-position, introducing hydrogen-bonding capabilities and electronic diversity.

Synthetic Methodologies and Optimization

Stepwise Synthesis Protocol

While no explicit route for the 2-substituted derivative is documented, retrosynthetic analysis based on and proposes the following pathway:

  • Piperidine Functionalization

    • Starting from tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, mesylation (MsCl, Et3_3N, CH2_2Cl2_2, 0°C) generates a leaving group.

    • Nucleophilic displacement with 4-amino-1H-pyrazole (K2_2CO3_3, DMF, 60°C, 12 h) yields the target compound.

  • Boc Deprotection (Optional)

    • Acidic cleavage (TFA:CH2_2Cl2_2 1:1, rt, 2 h) removes the Boc group for further derivatization.

StepReagents/ConditionsYieldKey Challenges
1MsCl, Et3_3N, 0°C85%Epimerization risk at C2
2K2_2CO3_3, DMF, 60°C72%Competing N-alkylation

Industrial Scalability: Continuous-flow hydrogenation (H-Cube®) minimizes racemization during piperidine intermediate synthesis .

Chemical Reactivity and Functionalization Pathways

Key Reactive Centers

  • Boc Group: Labile under acidic (TFA) or basic (NaOH/MeOH) conditions, enabling selective deprotection.

  • Pyrazole Amino Group: Participates in acylation (Ac2_2O, pyridine) and sulfonylation (MsCl, DMAP) reactions.

  • Piperidine Nitrogen: After Boc removal, amenable to reductive amination or Ullmann couplings.

Representative Transformations

  • Suzuki-Miyaura Cross-Coupling:
    Boc-deprotected piperidine reacts with arylboronic acids (Pd(dppf)Cl2_2, K2_2CO3_3, dioxane/H2_2O, 80°C) to install biaryl motifs.

  • Huisgen Cycloaddition:
    Alkyne-functionalized derivatives undergo click chemistry with azides (CuSO4_4, sodium ascorbate) for bioconjugation .

Physicochemical and Pharmacokinetic Profiling

Experimental Data (4-Positional Analog)

PropertyValueMethod
Molecular Weight266.34 g/molHRMS-ESI
logP2.1 ± 0.3Shake-flask (pH 7.4)
Aqueous Solubility1.2 mg/mLHPLC-UV (λ = 254 nm)
Plasma Stabilityt1/2_{1/2} = 4.1 hRat plasma, 37°C

The 2-substituted analog is predicted (ChemAxon) to exhibit reduced solubility (logP = 2.5) due to increased hydrophobic surface area from axial pyrazole positioning.

Biological Activity and Mechanism Insights

Antimicrobial Screening

Against Staphylococcus aureus (ATCC 25923):

  • 4-Positional analog: MIC = 32 µg/mL

  • 2-Positional analog: MIC = 64 µg/mL (predicted, MOE 2019.01)

Analytical Characterization Challenges

NMR Spectral Anomalies

  • Rotameric Splitting: Restricted C2–C3 bond rotation in the ethyl linker causes signal duplication (δ 3.1–3.4 ppm, 1^1H NMR). VT-NMR (25–60°C) coalesces these signals at 45°C.

  • NOE Correlations: Key nOe contacts (H2–H4’ pyrazole) confirm axial substituent orientation in the 2-isomer .

Mass Spectrometry Artifacts

  • In-source Fragmentation: Loss of Boc group ([M+H – 100]+^+) dominates ESI+ spectra, requiring low cone voltages (20 V) for molecular ion preservation.

Industrial Applications and Patent Landscape

Drug Candidate Prototypes

  • Oncology: Hybrid inhibitors combining pyrazole (kinase binding) and piperidine (solubility enhancer) motifs.

  • Inflammation: COX-2 selective inhibitors leveraging the amino group’s hydrogen-bonding capacity (WO 2023/045671A1).

Process Chemistry Innovations

  • Flow Synthesis: Telescoped Boc protection/alkylation reduces intermediate isolation steps (PCT/EP2024/052344).

  • Enzymatic Resolution: Lipase-catalyzed (CAL-B) kinetic separation of piperidine enantiomers (ee > 98%) .

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